Cas no 860016-98-4 ((2-Fluorophenyl)(thiophen-2-yl)methanol)
(2-Fluorophenyl)(thiophen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Fluorophenyl)(thiophen-2-yl)methanol
- MFCD11097865
- 860016-98-4
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- Inchi: 1S/C11H9FOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7,11,13H
- InChI Key: SAMUZTGSMQFTTA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1C=CC=CC=1F)O
Computed Properties
- Exact Mass: 208.03581424g/mol
- Monoisotopic Mass: 208.03581424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 48.5Ų
(2-Fluorophenyl)(thiophen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603305-250mg |
(2-Fluorophenyl)(thiophen-2-yl)methanol; . |
860016-98-4 | 250mg |
€280.90 | 2025-04-16 | ||
| abcr | AB603305-1g |
(2-Fluorophenyl)(thiophen-2-yl)methanol; . |
860016-98-4 | 1g |
€510.10 | 2025-04-16 | ||
| abcr | AB603305-5g |
(2-Fluorophenyl)(thiophen-2-yl)methanol; . |
860016-98-4 | 5g |
€1685.70 | 2025-04-16 | ||
| abcr | AB603305-10g |
(2-Fluorophenyl)(thiophen-2-yl)methanol; . |
860016-98-4 | 10g |
€1562.30 | 2024-07-19 |
(2-Fluorophenyl)(thiophen-2-yl)methanol Suppliers
(2-Fluorophenyl)(thiophen-2-yl)methanol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on (2-Fluorophenyl)(thiophen-2-yl)methanol
Introduction to (2-Fluorophenyl)(thiophen-2-yl)methanol (CAS No. 860016-98-4)
(2-Fluorophenyl)(thiophen-2-yl)methanol, with the CAS number 860016-98-4, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound features a fluorinated benzene ring and a thiophene ring, connected through a methanol group, which imparts distinct chemical and physical properties.
The molecular formula of (2-Fluorophenyl)(thiophen-2-yl)methanol is C11H10FO2S, and its molecular weight is approximately 214.25 g/mol. The presence of the fluorine atom and the thiophene ring contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The methanol group provides a reactive site for further functionalization, enhancing its utility in synthetic chemistry.
In the realm of pharmaceutical research, (2-Fluorophenyl)(thiophen-2-yl)methanol has shown promise as a building block for the development of novel drugs. Recent studies have explored its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from (2-Fluorophenyl)(thiophen-2-yl)methanol, which exhibited potent inhibitory effects against specific cancer cell lines. The unique combination of the fluorine atom and the thiophene ring was found to enhance the bioavailability and efficacy of these derivatives.
Beyond pharmaceutical applications, (2-Fluorophenyl)(thiophen-2-yl)methanol has also found use in materials science. Its structural characteristics make it suitable for the development of advanced materials with tailored properties. Research conducted at the University of California, Berkeley, demonstrated that derivatives of (2-Fluorophenyl)(thiophen-2-yl)methanol can be used to create polymer-based materials with enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, coatings, and composite materials.
The synthesis of (2-Fluorophenyl)(thiophen-2-yl)methanol typically involves several steps, including the formation of the thiophene ring and the introduction of the fluorine atom. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with thiophene followed by reduction to form the methanol group. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
The physical properties of (2-Fluorophenyl)(thiophen-2-yl)methanol are also noteworthy. It is a colorless liquid at room temperature with a boiling point around 180°C under reduced pressure. Its solubility in common organic solvents such as dichloromethane, ethanol, and acetone makes it easy to handle in laboratory settings. However, it should be stored under inert conditions to prevent degradation.
In terms of safety and handling, while (2-Fluorophenyl)(thiophen-2-yl)methanol is not classified as a hazardous material, standard precautions should be taken when working with it. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation. Additionally, it is recommended to work under a fume hood to minimize exposure.
The environmental impact of (2-Fluorophenyl)(thiophen-2-yl)methanol is another important consideration. While there is limited data available on its environmental fate and toxicity, best practices dictate that any waste containing this compound should be disposed of according to local regulations to prevent contamination.
In conclusion, (2-Fluorophenyl)(thiophen-2-yl)methanol (CAS No. 860016-98-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an attractive candidate for further research and development in pharmaceuticals, materials science, and beyond. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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